(R)-5-Octylfuran-2(5H)-one

Description

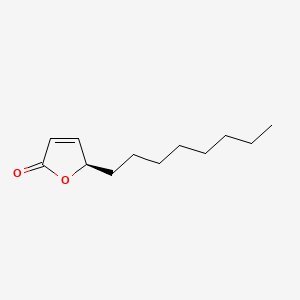

Structure

2D Structure

3D Structure

Properties

CAS No. |

74841-72-8 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(2R)-2-octyl-2H-furan-5-one |

InChI |

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-11H,2-8H2,1H3/t11-/m1/s1 |

InChI Key |

BWXCHUAWFSHXMU-LLVKDONJSA-N |

Isomeric SMILES |

CCCCCCCC[C@@H]1C=CC(=O)O1 |

Canonical SMILES |

CCCCCCCCC1C=CC(=O)O1 |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for R 5 Octylfuran 2 5h One

Asymmetric Synthesis Approaches for Chiral Furanones

Asymmetric synthesis provides a direct route to enantiomerically enriched products from achiral or racemic precursors, often employing chiral catalysts or auxiliaries. ddugu.ac.inuvic.ca These methods are fundamental for accessing specific enantiomers like (R)-5-Octylfuran-2(5H)-one.

Chiral Pool Strategy in this compound Synthesis

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. ddugu.ac.inwikipedia.org This approach leverages the pre-existing chirality of the starting material, which is preserved throughout the reaction sequence to produce a complex chiral target. wikipedia.org This strategy is particularly effective when the desired molecule shares structural features with a common natural product. wikipedia.org

For the synthesis of related β-hydroxy-γ-lactones, natural products are often the starting point. psu.edu For instance, a concise, protecting-group-free synthesis of (+)-cardiobutanolide has been achieved starting from D-glucono-δ-lactone. researchgate.net Similarly, D-mannose has been used as a chiron for the synthesis of Hagen's gland lactones. researchgate.net While a specific synthesis of this compound from a chiral pool starting material is not detailed in the provided context, the synthesis of (S)-carlosic acid, a related furanone derivative, was accomplished starting from (R)-γ-methyltetronic acid, demonstrating the applicability of this strategy. rsc.org The general principle involves transforming a natural chiral molecule through a series of chemical steps to arrive at the target structure. uvic.ca

Organocatalytic and Enantioselective Methods for this compound and Analogues

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic or expensive metal catalysts. These methods can provide novel enantioselective routes to valuable chiral building blocks. researchgate.net

Several organocatalytic approaches have been developed for the asymmetric synthesis of functionalized furanones. One notable method is the asymmetric Michael reaction of 3(2H)-furanones with α,β-unsaturated ketones, which, when mediated by a bulky chiral primary amine, yields substituted furanone derivatives with high diastereo- (>30:1 dr) and enantioselectivity (up to 93% ee). rsc.org Another strategy involves the use of Cinchona-alkaloid-thiourea-based bifunctional organocatalysts for asymmetric oxy-Michael additions to γ-hydroxy-α,β-unsaturated thioesters via hemiacetal intermediates. researchgate.net

A highly enantioselective formal [3+2] cycloaddition of furanone derivatives and azomethine ylides has been reported, which relies on intramolecular hydrogen bond activation. core.ac.ukrsc.org This reaction not only produces highly functionalized bicyclic adducts with multiple stereocenters but also facilitates a highly efficient kinetic resolution of the starting butenolides, achieving selectivity factors greater than 200. core.ac.ukrsc.org

Table 1: Examples of Organocatalytic Methods for Furanone Synthesis

| Catalysis Type | Catalyst/Reagent | Reaction | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Primary Amine Catalysis | Bulky Chiral Primary Amine | Asymmetric Michael Addition | Substituted Furanones | Up to 93% ee, >30:1 dr | rsc.org |

| Bifunctional Organocatalysis | Cinchona-Alkaloid-Thiourea | Asymmetric Oxy-Michael Addition | β-Hydroxy Carboxyl Compounds | N/A | researchgate.net |

| Organocatalyzed Cycloaddition | Chiral Ligand with Imine | [3+2] Cycloaddition / Kinetic Resolution | Enantioenriched Furan-2(5H)-ones | >200 Selectivity Factor | core.ac.ukrsc.org |

Chemoenzymatic Kinetic Resolution Techniques for Furanone Derivatives

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. Kinetic resolution (KR) is a powerful technique for separating enantiomers from a racemic mixture, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted and enriched. core.ac.uk

Enzymes, particularly lipases, are widely used for the kinetic resolution of furanone structures. nih.gov Lipase-catalyzed dynamic covalent kinetic resolution (DCKR) has been successfully applied to furanone derivatives, allowing for the synthesis of enantioenriched compounds with yields exceeding the 50% limit of traditional KR. nih.gov A notable example is the synthesis of (R)-5-acetoxyfuran-2(5H)-one with an enantiomeric excess greater than 99% on a multigram scale through catalytic esterification using immobilized lipase (B570770) PS. rsc.org This chiral synthon was subsequently used to produce enantiomerically pure benzylbutyrolactones. rsc.org

Kinetic resolution can also be achieved through organocatalytic methods. For example, the cinchonidine-catalyzed addition of thiophenol to racemic 5-methoxy-2(5H)-furanone resulted in a kinetic resolution, although with a modest enantiomeric excess of 13% for the recovered starting material. psu.edu A more efficient kinetic resolution of butenolides was achieved using an organocatalyzed [3+2] cycloaddition, which provided both the cycloadduct and the unreacted furan-2(5H)-one in high enantiomeric excess. core.ac.ukrsc.org

Table 2: Chemoenzymatic and Catalytic Kinetic Resolution of Furanones

| Method | Catalyst / Enzyme | Substrate | Outcome | Reference |

| Enzymatic Esterification | Immobilized Lipase PS | 5-Hydroxyfuran-2(5H)-one | (R)-5-Acetoxyfuran-2(5H)-one (>99% ee) | rsc.org |

| Lipase-Catalyzed DCKR | Lipase | Substituted Furanones | Enantioenriched Furanones | nih.gov |

| Organocatalytic KR | Cinchonidine | 5-Methoxy-2(5H)-furanone | Kinetic resolution (13% ee) | psu.edu |

| Organocatalytic KR | N/A | Furanone Derivatives | High enantioselectivity (s > 200) | core.ac.ukrsc.org |

Total Synthesis Strategies of this compound and Related Lactones

Total synthesis aims to construct complex molecules from simpler, often commercially available precursors. acs.org The γ-lactone moiety, the core of this compound, is a common feature in many natural products, making its synthesis a frequent objective. researchgate.netrsc.orgdntb.gov.ua

Numerous strategies have been developed for the synthesis of γ-lactones. A highly efficient approach involves a modified Kowalski ester homologation, which allows for the synthesis of functionalized chiral γ-butyrolactone scaffolds in a single step, leading to protecting-group-free total syntheses of natural products like eupomatilones. acs.org Another versatile strategy describes the synthesis of functionalized γ-lactones from δ-lactones, which was applied to the convergent total synthesis of (+)-mupirocin H. rsc.orgdntb.gov.ua

The synthesis of this compound itself can be achieved through various routes. One method involves the Sharpless asymmetric dihydroxylation of an appropriate precursor to install the required stereochemistry. massey.ac.nz For example, the synthesis of (5R)-5-Pentyl-2(5H)-furanone was achieved from (4R,5R)-4,5-Dihydro-4-hydroxy-5-pentyl-2(3H)-furanone, which was prepared via asymmetric dihydroxylation. massey.ac.nz The synthesis of the related (S)-carlosic acid involved a biomimetic acylation of the methyl ester of (S)-2,5-dihydro-3-hydroxy-5-oxofuran-2-acetic acid. rsc.org

Advanced Synthetic Transformations

Advanced synthetic transformations enable the construction of complex molecular architectures and the introduction of diverse functionalities.

Functionalization of Furanone Moieties

The furanone scaffold is a versatile platform for further chemical modification. researchgate.net The presence of multiple reactive sites in some furanone derivatives allows for selective transformations. researchgate.net For instance, mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and its derivatives are highly functionalized starting materials where the differential reactivity of the halogen atoms enables selective substitutions. researchgate.netmdpi.com

Palladium catalysis is a powerful tool for functionalizing the furanone ring. A tandem Mannich addition–palladium catalyzed ring-closing reaction has been developed for the synthesis of 4-substituted-3(2H)-furanones. beilstein-journals.org This methodology can be extended to various electrophiles, including imines and diazo esters, to introduce different functionalities at the 4-position. beilstein-journals.org Copper-catalyzed asymmetric conjugate addition of organoaluminum reagents to unsaturated keto esters has been used to create butenolides with an α-chiral quaternary stereogenic center. thieme-connect.com

Photooxygenation of (β-keto)-2-substituted furans provides a one-pot route to functionalized 3(2H)-furanones in good to excellent yields using singlet oxygen as a clean oxidant. researchgate.net This method was successfully applied as the key step in the biomimetic synthesis of the sesquiterpene merrekentrone C. researchgate.net

Cycloaddition Reactions in Furanone Synthesis

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of furanone synthesis, these reactions offer efficient routes to the core heterocyclic structure.

One notable approach involves the [3+2] cycloaddition of 5-hydroxymethyl-furan-2-nitrileoxide with alkenes. researchgate.net This reaction yields 3-(2-furanyl)-4,5-dihydo-isoxazole systems, which can be further transformed. researchgate.net Another strategy utilizes furan-fused cyclobutanones as versatile C4 synthons in modular intermolecular cycloadditions. nih.gov This method includes Rh-catalyzed enantioselective [4+2]-cycloadditions with imines and Au-catalyzed diastereoselective [4+4]-cycloadditions with anthranils, leading to furan-fused lactams. nih.gov

The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is also a key strategy. For instance, the one-pot synthesis of pyrano[3,4-c]chromene derivatives involves a domino aldol (B89426)/hetero-Diels-Alder sequence. nih.gov Similarly, intramolecular oxa-Diels-Alder reactions are employed in the synthesis of complex polyheterocycles. nih.gov Anionic heteroaromatic o-quinodimethanes can also serve as dienes in [4+2] cycloaddition reactions with various dienophiles to produce indazolones. ias.ac.in

| Reaction Type | Reactants | Key Features | Resulting Structure | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | 5-Hydroxymethyl-furan-2-nitrileoxide and alkenes | Forms a 4,5-dihydo-isoxazole ring | 3-(2-Furanyl)-4,5-dihydo-isoxazole | researchgate.net |

| [4+2] Cycloaddition (Rh-catalyzed) | Furan-fused cyclobutanones and imines | Enantioselective | Furan-fused lactams | nih.gov |

| [4+4] Cycloaddition (Au-catalyzed) | Furan-fused cyclobutanones and anthranils | Diastereoselective | Furan-fused lactams | nih.gov |

| Hetero-Diels-Alder | Prenyl ether-tethered aldehydes and enolizable ketones | Domino aldol/hetero-Diels-Alder sequence | Pyrano[3,4-c]chromene derivatives | nih.gov |

| Anionic [4+2] Cycloaddition | Dihydropyrazolin-5-one dienolate and dienophiles | Generation of anionic heteroaromatic o-quinodimethanes | Indazolones | ias.ac.in |

Solid-Phase Synthesis of Furanone Libraries

Solid-phase synthesis is a powerful technique for generating large collections of compounds, known as libraries, for high-throughput screening. knu.ua This methodology, originally developed by Bruce Merrifield, relies on attaching a starting material to a solid support and then carrying out a series of reactions. knu.ua A key requirement for reactions used in solid-phase synthesis is that they must be fast and clean, yielding products of sufficient purity without the need for extensive purification. knu.ua

The application of solid-phase synthesis to create libraries of furanones and related lactones allows for the systematic variation of substituents to explore structure-activity relationships. massey.ac.nz For example, libraries of γ-lactones, including α-substituted and β-substituted variations, have been synthesized combinatorially. massey.ac.nz

A modern advancement in this area is the use of solid-phase DNA-encoded library (DEL) synthesis. researchgate.net This technology combines the one-bead-one-compound approach with DNA encoding, where each bead displays multiple copies of a library member and a corresponding DNA tag. researchgate.net This allows for powerful activity-based and cellular lead identification. researchgate.net The synthesis process often involves split-and-pool parallel synthesis, which can transform a modest number of building blocks into a vast library of compounds. researchgate.net

Challenges and Innovations in this compound Synthesis

The synthesis of this compound is not without its difficulties. One of the primary challenges lies in achieving the desired stereochemistry, as the biological activity of furanones is often dependent on their specific enantiomeric form. ontosight.ai

A significant physical property challenge of 5-octylfuran-2(5H)-one is its low melting point of 23 °C, which causes it to be a liquid at higher ambient temperatures and can complicate its handling and formulation. mdpi.com Additionally, the compound is reported to have a foul smell. mdpi.com An innovative approach to address these issues was the structural modification of the butenolide into a derivative, Boc-butenolide, which increased the melting point to 132 °C and removed the undesirable odor. mdpi.com

The stability of furanone derivatives can also be a concern. For instance, halogenated furanones, while showing antimicrobial potential, are often limited by their toxicity to eukaryotic cells and poor stability in aqueous solutions. researchgate.net This highlights the ongoing need to develop derivatives with improved activity and lower toxicity. researchgate.net

Innovations in the synthesis often focus on improving efficiency and environmental friendliness. The use of biodegradable polymers, such as poly(ε-caprolactone)-based polyurethane, as a carrier for 5-octylfuran-2(5H)-one in coatings is one such advancement. tandfonline.comsdu.dk This allows for a controlled release of the active compound. tandfonline.com Furthermore, the development of new synthetic routes that are more atom-economical and utilize milder reaction conditions is a continuous area of research. nih.gov

| Category | Specific Issue/Innovation | Description | Reference |

|---|---|---|---|

| Challenges | Stereocontrol | Achieving the correct (R)-configuration is crucial for biological activity. | ontosight.ai |

| Physical Properties | Low melting point (23 °C) and foul odor of the parent compound. | mdpi.com | |

| Innovations | Structural Modification | Conversion to Boc-butenolide derivative to increase melting point and eliminate odor. | mdpi.com |

| Formulation | Incorporation into biodegradable polymer coatings for controlled release. | tandfonline.comsdu.dk |

Advanced Spectroscopic Characterization of R 5 Octylfuran 2 5h One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. longdom.orgwordpress.com For chiral furanones, NMR is instrumental in determining the relative configuration of stereocenters by analyzing chemical shifts, coupling constants, and through-space interactions. nih.gov The combination of experimental data with computational methods, such as Density Functional Theory (DFT) calculations of NMR parameters, has become a powerful approach for definitive stereochemical assignments. nih.govnih.gov

Proton NMR spectra provide foundational information for the structural analysis of 5-octylfuran-2(5H)-one. The key signals include those for the vinyl protons of the butenolide ring, the methine proton at the stereogenic center (C5), and the protons of the octyl side chain.

The vinyl protons (H3 and H4) typically appear as distinct multiplets in the downfield region due to the electron-withdrawing effect of the adjacent carbonyl group and olefinic bond. The proton at the chiral C5 position, directly attached to the ring oxygen and the octyl group, resonates at a characteristic chemical shift. Its coupling to the adjacent vinyl proton (H4) and the methylene (B1212753) protons of the octyl chain provides crucial information about the connectivity. The protons of the long alkyl chain appear as a series of multiplets in the upfield region of the spectrum.

For the parent compound 2(5H)-furanone, the vinyl protons H3 and H4, and the methylene protons H5 are readily assigned. chemicalbook.com In substituted analogues, the precise chemical shifts and coupling constants are sensitive to the molecular geometry, allowing for the differentiation between diastereomers. nih.gov

Table 1: Representative ¹H NMR Data for a 5-Substituted Furan-2(5H)-one Moiety Note: Data are illustrative and can vary based on solvent and specific analogue structure.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~ 6.1 - 6.3 | d | ~ 5.7 |

| H4 | ~ 7.4 - 7.6 | dd | ~ 5.7, ~1.5 |

| H5 | ~ 5.0 - 5.2 | m | - |

| -CH₂- (side chain) | ~ 1.6 - 1.9 | m | - |

| -CH₂- (side chain) | ~ 1.2 - 1.4 | m | - |

| -CH₃ (side chain) | ~ 0.8 - 0.9 | t | ~ 7.0 |

Data compiled from generalized spectra of 5-substituted-2(5H)-furanones.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For (R)-5-Octylfuran-2(5H)-one, the key resonances are the carbonyl carbon (C2), the olefinic carbons (C3 and C4), the chiral methine carbon (C5), and the carbons of the octyl substituent.

The carbonyl carbon is the most deshielded, typically appearing around 170-175 ppm. The olefinic carbons C3 and C4 have distinct chemical shifts, while the chiral center C5, bonded to an oxygen atom, resonates in the range of 75-85 ppm. The carbon atoms of the octyl chain show characteristic signals in the upfield region. Comparing experimental ¹³C NMR chemical shifts with those computed via DFT for possible stereoisomers is a robust method for assigning relative configuration. nih.gov Statistical methods like Mean Absolute Error (MAE) analysis are often employed to quantify the agreement between experimental and calculated data sets, leading to a confident stereochemical assignment. nih.gov

Table 2: Representative ¹³C NMR Data for a 5-Octylfuran-2(5H)-one Moiety Note: Data are illustrative and can vary based on solvent and specific analogue structure.

| Carbon | Chemical Shift (δ, ppm) |

| C2 (C=O) | ~ 172.0 |

| C3 | ~ 122.0 |

| C4 | ~ 155.0 |

| C5 | ~ 80.0 |

| C1' (side chain) | ~ 35.0 |

| C2'-C7' (side chain) | ~ 22.0 - 32.0 |

| C8' (-CH₃) | ~ 14.0 |

Data compiled from generalized spectra of 5-alkyl-2(5H)-furanones. nih.gov

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu In this compound, a COSY spectrum would show cross-peaks connecting H3 to H4, H4 to H5, and H5 to the first methylene protons of the octyl chain. This allows for a step-by-step tracing of the proton connectivity throughout the molecule. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. sdsu.edu An HSQC spectrum of this compound would show a correlation peak for each C-H bond, for instance, linking the ¹H signal at ~5.1 ppm to the ¹³C signal at ~80 ppm, confirming this as the C5-H5 group. This technique is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. researchgate.net

Together, these 2D techniques provide a comprehensive and definitive picture of the molecular framework, which is a prerequisite for any further stereochemical analysis.

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR is powerful for determining relative stereochemistry, chiroptical techniques are the methods of choice for assigning the absolute configuration (AC) of a chiral molecule. mdpi.com These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. wikipedia.org The determination of the AC is achieved by comparing the experimental chiroptical spectrum with the spectrum predicted by quantum-mechanical calculations for an enantiomer of a known configuration. biotools.usnih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. arxiv.org The resulting spectrum, with positive or negative bands known as Cotton effects, is a unique fingerprint of a molecule's absolute configuration.

For α,β-unsaturated γ-lactones like this compound, the key chromophore is the C=C-C=O system. The electronic transitions associated with this system, typically the n→π* and π→π* transitions, are chiral-sensitive and give rise to distinct Cotton effects. The sign of the Cotton effect associated with the n→π* transition has been empirically correlated with the stereochemistry at the C5 position. For 5-substituted butenolides, a positive Cotton effect around 250-260 nm is often associated with the (R)-configuration, while a negative one suggests the (S)-configuration.

However, these empirical rules can be influenced by conformational flexibility and the nature of the substituent. The modern, more reliable approach involves comparing the experimental ECD spectrum with spectra calculated using time-dependent density functional theory (TD-DFT). nih.govnih.gov By calculating the theoretical spectrum for the (R)-enantiomer and comparing it to the experimental one, the absolute configuration can be assigned with high confidence. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light for vibrational transitions. wikipedia.org VCD provides a wealth of stereochemical information because a typical molecule has many more vibrational bands than electronic bands, offering a rich and detailed fingerprint. biotools.usnih.gov The AC is determined by comparing the experimental VCD spectrum with the DFT-calculated spectrum of a single enantiomer. nih.govnih.gov

For lactones, specific vibrational modes serve as excellent spectral markers for VCD analysis. The C=O stretching vibration, typically found in the 1750-1800 cm⁻¹ region, often gives a strong VCD signal. The sign and intensity of this signal are highly sensitive to the conformation and configuration of the chiral center adjacent to the carbonyl group. Other useful markers can include the C-O-C stretching modes and C-H bending modes. nih.gov The analysis of the entire spectral fingerprint, rather than a single band, provides a robust and reliable assignment of the absolute configuration. nih.gov VCD is particularly powerful for molecules in solution and does not require crystallization or derivatization. biotools.us

High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the structural elucidation of organic molecules like this compound, providing highly accurate mass measurements that facilitate the determination of elemental compositions. longdom.orgmdpi.com Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, offering sub-ppm mass accuracy. longdom.org This precision is indispensable for confirming the molecular formula of a compound and identifying its fragment ions, which in turn reveals structural motifs. nih.gov

For this compound (C₁₂H₂₀O₂), HRMS would confirm the exact mass of its molecular ion. The fragmentation patterns of γ-lactones under techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been studied and typically involve characteristic neutral losses. nih.govresearchgate.net The fragmentation of the furanone ring often proceeds through the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). researchgate.netnih.gov

In the case of this compound, the long alkyl chain introduces additional fragmentation pathways. A primary fragmentation event is often the cleavage of the C-C bond between the furanone ring and the octyl side chain. The major fragmentation pathways for γ-lactone derivatives can be rationalized based on the stability of the resulting carbocations. researchgate.net The analysis of protonated molecules typically involves collision-induced dissociation (CID), which leads to characteristic product ions. nih.govresearchgate.net

Table 1: Predicted HRMS Fragmentation Data for Protonated this compound ([C₁₂H₂₁O₂]⁺)

| Fragment Ion Formula | Calculated m/z | Proposed Fragmentation Pathway |

| [C₁₂H₂₁O₂]⁺ | 197.1536 | Protonated molecular ion [M+H]⁺ |

| [C₈H₁₇]⁺ | 113.1325 | Loss of furanone ring; formation of octyl cation |

| [C₄H₅O₂]⁺ | 85.0284 | Loss of octyl radical from the molecular ion |

| [C₁₂H₁₉O]⁺ | 179.1430 | Loss of H₂O from [M+H]⁺ |

| [C₁₁H₂₁O]⁺ | 169.1587 | Loss of CO from [M+H]⁺ |

| [C₃H₅]⁺ | 41.0386 | Subsequent fragmentation of the furanone ring |

Note: This table represents predicted fragmentation patterns based on known behaviors of γ-lactones and alkyl-substituted heterocycles. Actual experimental results may vary based on ionization methods and collision energies.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. nih.govwikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a molecule like this compound. nih.gov The process requires the successful growth of a high-quality crystal, which can often be a rate-limiting step. nih.gov

For this compound, a successful crystallographic analysis would unambiguously confirm the R configuration at the C5 stereocenter. The analysis would also detail the conformation of the octyl side chain in the solid state and describe the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that dictate the crystal packing. nih.gov The data obtained from XRD includes the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline form of a compound. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry group of the crystal structure. | P2₁2₁2₁ |

| a (Å) | Unit cell dimension along the x-axis. | 10.5 |

| b (Å) | Unit cell dimension along the y-axis. | 12.3 |

| c (Å) | Unit cell dimension along the z-axis. | 8.7 |

| α, β, γ (°) | Angles of the unit cell. | 90, 90, 90 |

| Volume (ų) | The volume of the unit cell. | 1122.5 |

| Z | Number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.16 |

| Absolute Configuration | Confirmed stereochemistry at the chiral center. | R |

Note: This table is illustrative, providing typical parameters that would be determined from an X-ray diffraction experiment. The values are hypothetical and based on data from similar organic molecules.

The successful application of X-ray diffraction would provide an unequivocal structural proof, complementing the data obtained from HRMS and other spectroscopic techniques to give a complete picture of the molecule's constitution and stereochemistry.

Reactivity and Chemical Transformations of R 5 Octylfuran 2 5h One

Reactivity of the Furanone Ring System in Derivatization

The 2(5H)-furanone ring, also known as a butenolide, is a highly reactive and synthetically useful structure. Its reactivity is a consequence of the conjugated system formed by the lactone carbonyl (C2), the double bond (C3-C4), and the ring oxygen. This arrangement creates distinct electrophilic and nucleophilic centers that are targets for derivatization.

Key reactive features include:

Electrophilic Sites: The carbonyl carbon (C2) is susceptible to attack by nucleophiles. Furthermore, the C4 carbon (the β-position of the α,β-unsaturated system) is a prime site for conjugate or Michael additions. The C5 carbon can also act as an electrophilic center, particularly in derivatives where the substituent at this position is a good leaving group. nih.gov

Nucleophilic Character: While generally considered electrophilic, the furanone system can also exhibit nucleophilic properties. Deprotonation at the C5 position can generate a dienolate, which can then react with various electrophiles. researchgate.net This dual reactivity makes the furanone ring a versatile building block in organic synthesis.

The presence of substituents significantly influences the ring's reactivity. For instance, 3,4-dihalo-2(5H)-furanones are particularly reactive due to the presence of two labile halogen atoms, which can be displaced by a wide range of nucleophiles. nih.gov While (R)-5-Octylfuran-2(5H)-one lacks these halogen leaving groups, the fundamental principles of electrophilicity at C2 and C4 remain central to its chemical transformations.

Derivatization Strategies for this compound

Derivatization of this compound can be broadly categorized into two main strategies: modification of the appended octyl side chain and functionalization of the core furanone ring system. These approaches allow for the systematic alteration of the molecule's physical, chemical, and biological properties.

Direct functionalization of the saturated octyl side chain of this compound is challenging due to the inert nature of sp³ C-H bonds. However, established methods for alkane functionalization could plausibly be applied, although specific examples on this substrate are not widely documented.

Potential strategies for side-chain modification include:

Radical Halogenation: Free radical halogenation could introduce a halide at various positions along the octyl chain, with a statistical preference for secondary carbons. These halogenated derivatives could then serve as precursors for further nucleophilic substitution reactions.

Remote C-H Functionalization: Advanced catalytic methods, such as those inspired by the Hofmann-Löffler-Freytag reaction, utilize radical-based processes for the functionalization of unactivated C(sp³)–H bonds at positions remote from an initial functional group. libretexts.org Such strategies could potentially be adapted to introduce functionality at specific sites on the octyl chain.

Oxidation: Strong oxidizing agents can potentially oxidize the alkyl side chain. For alkyl groups attached to an aromatic ring, the benzylic position is readily oxidized to a carboxylic acid. acs.org While the furanone ring is not aromatic, the C-H bonds on the carbon adjacent to the C5 position (the α-carbon of the side chain) may exhibit slightly enhanced reactivity, though this is less pronounced than in benzylic systems.

These approaches remain largely theoretical for this specific molecule and would require careful optimization to avoid competing reactions at the more reactive furanone core.

The furanone core offers a rich platform for chemical modification, with several well-established reaction pathways.

Michael Addition: As an α,β-unsaturated lactone, the furanone ring is an excellent Michael acceptor. Nucleophiles preferentially attack the C4 position (the β-carbon), leading to 1,4-conjugate addition products. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed in this reaction. rsc.orgnih.gov The resulting enolate intermediate is then protonated to yield the functionalized γ-butyrolactone.

Cycloaddition Reactions: The double bond within the furanone ring can participate in cycloaddition reactions.

[2+2] Photocycloaddition: Photochemical [2+2] cycloadditions with alkenes and alkynes provide access to strained cyclobutane (B1203170) and cyclobutene (B1205218) rings fused to the lactone. libretexts.org These reactions are valuable for constructing complex polycyclic systems.

Dipolar and Higher-Order Cycloadditions: The furanone system can act as a 2π-component in higher-order cycloadditions, such as the [8+2] cycloaddition with 8,8-dicyanoheptafulvene, after being activated to form a dienolate. This strategy leads to the formation of biologically relevant polycyclic structures.

Aldol (B89426) and Mannich Reactions: The ability of the furanone to form a dienolate allows it to act as a nucleophile in vinylogous aldol and Mannich reactions. These reactions typically occur at the C5 position, leading to the introduction of new carbon-carbon or carbon-nitrogen bonds and the creation of a new stereocenter. researchgate.net The regioselectivity (attack at C3 vs. C5) can sometimes be controlled by reaction conditions.

Substitution and Coupling Reactions: In appropriately substituted furanones (e.g., 4-halo or 4-tosyl derivatives), palladium-catalyzed cross-coupling reactions with boronic acids (Suzuki coupling) can be used to introduce aryl or vinyl groups at the C4 position. Similarly, Pd-catalyzed arylation can introduce substituents at the γ-position (C4), enabling the construction of quaternary carbon centers.

Table 1: Summary of Furanone Core Functionalization Strategies

| Reaction Type | Position of Attack | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition | C4 | Amines, Thiols, Enolates | 4-substituted-butyrolactone | rsc.orgnih.gov |

| [2+2] Photocycloaddition | C3-C4 | Alkenes, Alkynes (with UV light) | Fused cyclobutane/cyclobutene ring | libretexts.org |

| Vinylogous Aldol Reaction | C5 | Aldehydes, Ketones | 5-(1-hydroxyalkyl)-furanone | researchgate.net |

| Suzuki Coupling | C4 | Aryl/vinyl boronic acids, Pd catalyst (requires C4 leaving group) | 4-Aryl/vinyl-furanone |

Mechanistic Insights into Chemical Reactions of Furanone Analogues

Understanding the mechanisms of reactions involving furanones is crucial for predicting outcomes and designing new synthetic strategies. Studies on various furanone analogues have provided valuable insights into their chemical behavior.

Nucleophilic Addition Mechanism: The fundamental reaction of a nucleophile with the furanone core is the nucleophilic addition. In a conjugate (Michael) addition, the nucleophile attacks the electrophilic C4 carbon. This breaks the C3-C4 π-bond, and the electrons are pushed onto the electronegative oxygen of the carbonyl group, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final product. Under acidic conditions, the carbonyl oxygen is protonated first, which activates the ring system and makes the carbonyl carbon a better electrophile for nucleophilic attack.

Cycloaddition Mechanisms: The mechanism of the [2+2] photocycloaddition between 2(5H)-furanone and alkenes like ethylene (B1197577) has been investigated through computational studies. The reaction proceeds through the formation of a triplet 1,4-biradical intermediate, which then evolves to the cyclobutane product after spin inversion. libretexts.org For higher-order cycloadditions, the mechanism involves the initial base-catalyzed formation of a dienolate from the furanone, which then acts as the nucleophilic 2π component in the concerted cycloaddition reaction.

Ring-Opening Mechanisms: Furanone analogues can undergo ring-opening through various mechanisms.

Base/Nucleophile-Induced Opening: Strong bases or certain nucleophiles (like dicyclohexylamine) can attack the carbonyl carbon, leading to the cleavage of the C2-O1 bond and subsequent ring-opening to form linear butenoate derivatives. In some cases, 3,4-dihalo-furanones can isomerize to a ring-opened aldehyde form, which then reacts with nucleophiles.

Photochemical Ring-Opening: Upon photoexcitation, 2(5H)-furanone can undergo a ring-opening reaction along the C-O bond. This process is ultrafast and competes with another relaxation pathway known as ring-puckering, where the ring deforms out of its planar configuration. acs.org

Phosphine-Catalyzed Opening: Catalytic amounts of phosphines can induce the ring-opening of cyclopropenones to form reactive ketene (B1206846) ylide intermediates, which can then be trapped intramolecularly to form butenolides.

Table 2: Mechanistic Overview of Key Furanone Reactions

| Reaction | Key Intermediate(s) | Mechanistic Notes | Reference |

|---|---|---|---|

| Michael Addition | Resonance-stabilized enolate | Nucleophilic attack at C4 followed by protonation. | |

| [2+2] Photocycloaddition | Triplet 1,4-biradical | Proceeds via an excited triplet state. | libretexts.org |

| Base-Induced Ring Opening | Tetrahedral alkoxide | Attack at the C2 carbonyl leads to C2-O1 bond cleavage. | |

| Photochemical Ring Opening | Excited state species | Ultrafast C-O bond cleavage competing with ring-puckering. | acs.org |

Mechanistic Investigations of R 5 Octylfuran 2 5h One Biological Interactions

Molecular Targets and Pathways of Interaction

Research indicates that (R)-5-Octylfuran-2(5H)-one does not act through a single mechanism but rather interacts with multiple molecular targets and pathways. These interactions primarily disrupt fundamental cellular processes, including energy metabolism and intercellular communication.

Enzymes Involved in Lipid and Fatty Acid Metabolism (e.g., Acyl-CoA Dehydrogenases, Thiolases)

A primary mode of action for this compound is the targeted disruption of lipid and fatty acid metabolism, which is essential for energy production in many organisms. The compound specifically interferes with key enzymes in the fatty acid β-oxidation pathway. This metabolic cycle is critical for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. openaccessjournals.commdpi.complos.orgnih.govnih.govmdpi.com

Studies have identified distinct enzyme targets in different marine fouling organisms. For instance, in the barnacle Amphibalanus amphitrite, the compound targets thiolase (acetyl-CoA C-acetyltransferase), the final enzyme in the β-oxidation spiral which catalyzes the cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. wikipedia.orgebi.ac.uk In the bryozoan Bugulina neritina, the target is the very-long-chain acyl-CoA dehydrogenase (ACADVL) , an enzyme that catalyzes the initial dehydrogenation step of the pathway. nih.govuni-konstanz.de Although the specific enzymes differ, the outcome is the same: the disruption of fatty acid β-oxidation, leading to a critical energy deficit for the organism.

Table 1: Targeted Enzymes in Lipid Metabolism by this compound

| Target Enzyme | Enzyme Commission (EC) Number | Metabolic Pathway | Affected Organism |

|---|---|---|---|

| Thiolase (Acetyl-CoA C-acetyltransferase) | 2.3.1.9 | Fatty Acid β-Oxidation | Amphibalanus amphitrite (Barnacle) |

| Very-Long-Chain Acyl-CoA Dehydrogenase (ACADVL) | 1.3.8.9 | Fatty Acid β-Oxidation | Bugulina neritina (Bryozoan) |

Interference with Quorum Sensing Systems in Microorganisms

The furanone structural motif, central to this compound, is a well-established inhibitor of quorum sensing (QS) in bacteria. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. frontiersin.org This process is mediated by signaling molecules, such as N-acylhomoserine lactones (AHLs) in many Gram-negative bacteria. nih.govfrontiersin.orgnih.govresearchgate.net

Furanones structurally mimic these native AHL signaling molecules, enabling them to compete for binding sites on transcriptional regulator proteins (e.g., LuxR-type proteins). nih.govresearchgate.net This competitive binding prevents the activation of QS-controlled genes, which often regulate biofilm formation, virulence factor production, and other collective behaviors. nih.govfrontiersin.org

Studies on 2(5H)-furanone, the parent compound, have demonstrated potent inhibition of QS-mediated processes in various bacteria, including Aeromonas hydrophila and Pseudoalteromonas marina. frontiersin.orgnih.gov In P. marina, exposure to furanone was shown to significantly alter the carbapenem (B1253116) biosynthesis pathway, a metabolic route known to be regulated by the QS system. frontiersin.org This interference disrupts the formation of bacterial biofilms, which are crucial for the settlement of many marine invertebrate larvae. researchgate.netfrontiersin.orgnih.gov

Cellular Signaling Pathways and Protein Expression Modulation (e.g., Stress-Associated Proteins, ATP Synthesis)

Exposure to this compound induces significant changes in cellular signaling and global protein expression profiles. As a direct consequence of inhibiting fatty acid β-oxidation, the compound profoundly impacts pathways related to energy production and cellular stress.

Transcriptomic analysis of Bugulina neritina larvae treated with the compound revealed the up-regulation of genes encoding typical stress-related proteins. This suggests the activation of cellular defense mechanisms in response to the metabolic disruption caused by the furanone.

Furthermore, the interference with lipid metabolism directly affects ATP synthesis. By blocking the breakdown of fatty acids, a primary energy source, the compound curtails the production of acetyl-CoA needed to fuel the citric acid cycle and subsequent oxidative phosphorylation. This disruption of the energy supply is a key factor in its biological activity. In the bacterium P. marina, proteomic analysis showed that furanone treatment altered the expression of proteins involved in cell wall synthesis (aspartate kinase) and mobility (flagellar assembly protein fliH), indicating a broad impact on cellular processes beyond primary energy metabolism. frontiersin.org

Table 2: Modulated Cellular Pathways and Proteins by this compound

| Modulated Pathway/Protein | Biological Process | Affected Organism/Cell |

|---|---|---|

| Stress-Associated Proteins | Cellular Stress Response | Bugulina neritina |

| ATP Synthesis Pathways | Energy Production | General |

| Aspartate Kinase | Cell Wall Synthesis | Pseudoalteromonas marina |

| Flagellar Assembly Protein (fliH) | Bacterial Motility | Pseudoalteromonas marina |

Cellular Responses and Reversible Inhibition Mechanisms

The interaction of this compound with its target enzymes is characterized by a mechanism of reversible inhibition. nih.gov This means the compound binds non-covalently to the enzyme, and its inhibitory effect can be overcome, for instance, by increasing the substrate concentration or by removing the compound. nih.gov After the inhibitor dissociates from the enzyme, function can be restored. This mode of action is considered a non-toxic mechanism, as it does not permanently damage the target protein.

Cellular responses to the compound are dose-dependent. In larvae of the bryozoan B. neritina, exposure leads to notable behavioral changes, such as a prominent spiral swimming pattern. At higher concentrations or with prolonged exposure, increased larval mortality is observed, consistent with a critical failure of essential metabolic processes.

Comparative Mechanistic Studies with Related Furanone Derivatives

Comparative studies of furanone derivatives highlight key structure-activity relationships. The biological activity of this class of compounds is primarily attributed to the 2(5H)-furanone ring, which acts as the functional moiety. However, the nature of the side chain at the 5-position significantly modulates this activity, largely by influencing the compound's lipophilicity and its ability to interact with the target site.

For instance, the eight-carbon alkyl chain of this compound provides a balance of solubility and lipophilicity that results in high efficacy. In contrast, other furanone derivatives with different substitutions show varied biological effects. For example, chiral sulfone derivatives of 2(5H)-furanone have been shown to possess antimicrobial activity against Staphylococcus aureus, acting through a biocidal mechanism rather than metabolic disruption alone. nih.gov Another marine-derived furanone, 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one, was found to reduce lipid accumulation by targeting nuclear receptors (LXRα and PPARα) involved in lipid homeostasis, a different mechanistic pathway compared to the direct enzyme inhibition of β-oxidation.

Studies comparing this compound to other commercial antifouling agents, such as 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), have also been conducted. While both can be effective, they exhibit different molecular mechanisms and can induce distinct proteomic responses in non-target organisms like the marine medaka, underscoring the unique biological profile of the furanone compound.

Structure Activity Relationship Sar Studies of R 5 Octylfuran 2 5h One and Its Derivatives

Influence of the 2-Furanone Ring as a Functional Moiety

The 2(5H)-furanone ring, also known as a butenolide, is a recurring motif in numerous biologically active natural products and synthetic compounds. unipi.itacs.org This unsaturated γ-lactone ring is not merely a structural scaffold but an active functional moiety, often identified as the pharmacophore responsible for the molecule's biological effects. nih.gov The chemical features of the butenolide ring—specifically the lactone, the double bond, and electron-deficient carbon-hydrogen bonds—allow it to participate in a variety of non-covalent and covalent interactions with biological targets. nih.gov

Role of the Octyl Side Chain Lipophilicity and Length on Efficacy

Positioned at the 5-position of the furanone ring, the octyl side chain plays a crucial role in modulating the compound's physicochemical properties, particularly its lipophilicity. Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. It influences the molecule's ability to cross cell membranes, interact with hydrophobic pockets in target proteins, and distribute within biological systems.

SAR studies on butenolide derivatives have shown a clear correlation between the nature of the alkyl side chain and biological efficacy. nih.gov The eight-carbon length of the octyl group in (R)-5-octylfuran-2(5H)-one represents a finely tuned balance.

Increased Lipophilicity: A longer or more hydrophobic side chain generally enhances the compound's ability to embed within and traverse lipid bilayers, potentially increasing its access to intracellular targets. nih.gov For agonists, a direct correlation has been observed between increased lipophilicity and higher binding affinity. nih.gov

Chain Length Optimization: The length of the alkyl chain is often optimized for specific targets. Chains that are too short may not provide sufficient hydrophobic interaction with the target protein, leading to reduced potency. Conversely, excessively long chains can lead to decreased aqueous solubility, non-specific binding to lipids and other proteins, or a failure to fit within the confines of a specific binding pocket. Studies comparing analogues have shown that extending the alkyl chain can be beneficial, but only up to an optimal length, after which activity may plateau or decline. nih.gov

The data presented in Table 1 illustrates the effect of varying the alkyl chain length on the inhibitory activity of 5-alkylfuran-2(5H)-one derivatives against a hypothetical enzyme. The activity, measured as the half-maximal inhibitory concentration (IC50), shows a clear trend where potency increases with chain length up to eight carbons (octyl), after which it begins to decrease.

Table 1: Effect of Alkyl Chain Length on Biological Activity

| Compound | Alkyl Side Chain | Number of Carbons | IC50 (µM) |

|---|---|---|---|

| 1 | Butyl | 4 | 85.2 |

| 2 | Hexyl | 6 | 32.5 |

| 3 | This compound | 8 | 10.1 |

| 4 | Decyl | 10 | 15.8 |

| 5 | Dodecyl | 12 | 45.3 |

Impact of Stereochemistry on Biological Interactions and Selectivity

The presence of a chiral center at the C5 position of the furanone ring means that 5-octylfuran-2(5H)-one can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). Biological systems, such as enzymes and receptors, are themselves chiral, and they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. nih.gov The stereochemistry of a molecule can have a profound impact on its target binding, metabolism, and distribution. nih.gov

For this compound, the (R)-configuration dictates a specific three-dimensional arrangement of the octyl side chain relative to the furanone ring. This precise spatial orientation is critical for optimal interaction with its biological target. The (R)-enantiomer may fit snugly into a binding pocket, placing the furanone ring and the octyl chain in the correct positions to engage with key amino acid residues. In contrast, the (S)-enantiomer, being a mirror image, may be unable to achieve the same favorable interactions, potentially leading to steric clashes or a complete inability to bind. This can result in a significant difference in biological activity between the two isomers. nih.gov

In many cases, one enantiomer is responsible for the desired therapeutic activity, while the other is less active or inactive. nih.gov Studies comparing the activity of the individual (R) and (S) enantiomers against a racemic mixture (a 50:50 mix of both) often reveal this stereochemical preference, as shown in Table 2.

Table 2: Influence of Stereochemistry on Biological Activity

| Compound | Stereochemistry | Relative Activity (%) |

|---|---|---|

| This compound | (R) | 100 |

| (S)-5-Octylfuran-2(5H)-one | (S) | 15 |

| (rac)-5-Octylfuran-2(5H)-one | Racemic | 58 |

Rational Design Principles for Optimized Analogues of this compound

The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. rsc.org The goal is to systematically modify the lead compound, this compound, to optimize its interactions with its target while minimizing off-target effects.

Key principles guiding the design of optimized analogues include:

Bioisosteric Replacement: The octyl side chain can be modified through bioisosteric replacement, where a group is swapped for another with similar physical or chemical properties. For example, introducing an oxygen atom (to form an ether linkage) or a double bond within the chain can alter its conformation and polarity without drastically changing its size, potentially leading to improved binding or solubility.

Ring Substitution: Introducing substituents onto the furanone ring itself can modulate its electronic properties and provide additional points of interaction. For instance, adding a small halogen or methyl group at the C3 or C4 position could enhance binding affinity through new hydrophobic or halogen-bonding interactions.

Conformational Constraint: The flexibility of the octyl chain can be reduced by incorporating it into a ring system. This conformational constraint can lock the molecule into its most active shape (the bioactive conformation), reducing the entropic penalty of binding and potentially increasing potency and selectivity.

Scaffold Hopping: In more advanced design strategies, the entire 2-furanone scaffold might be replaced with a different heterocyclic system that maintains the crucial spatial arrangement of the key functional groups (the electrophilic center and the lipophilic tail).

These rational design approaches, built upon a solid understanding of the SAR of this compound, enable the development of second-generation compounds with superior biological profiles. acs.orgrsc.org

Computational Chemistry Investigations in R 5 Octylfuran 2 5h One Research

Molecular Modeling and Conformational Analysis

(R)-5-Octylfuran-2(5H)-one possesses significant conformational flexibility, primarily due to the rotatable bonds within its C8 alkyl (octyl) side chain. Understanding the molecule's preferred three-dimensional shapes is fundamental, as its conformation directly influences its physical properties and biological interactions.

Molecular modeling and conformational analysis are the first steps in many computational studies of 5-substituted-2(5H)-furanones. nih.govamazonaws.com The process typically begins with a search for the most stable, low-energy conformers. This is often achieved using molecular mechanics force fields, such as MMFF, to efficiently explore the vast conformational space. The resulting low-energy structures represent the most probable shapes the molecule will adopt. These stable conformers are then used as the starting point for more computationally intensive quantum chemical calculations. amazonaws.com For this compound, this analysis is critical for accurately predicting spectroscopic properties and understanding how the flexible octyl chain might orient itself within a biological target's binding site.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations provide a detailed description of the electronic structure of this compound, which is key to understanding its reactivity and spectroscopic behavior. These methods solve approximations of the Schrödinger equation to determine properties like orbital energies, electron distribution, and molecular electrostatic potential.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with high accuracy, making it a workhorse for studying molecules the size of this compound. core.ac.ukresearchgate.netnih.gov DFT calculations are employed to investigate the fundamental electronic properties that govern the molecule's chemical behavior.

Key properties calculated using DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Research on 2(5H)-furanone and its derivatives frequently employs DFT methods to interpret vibrational spectra and understand electronic structure. core.ac.uk These studies provide a robust framework for predicting the reactivity of the furanone ring system in this compound.

| Methodology | Description | Typical Application | Reference |

|---|---|---|---|

| B3LYP Functional | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for its good balance of accuracy and efficiency. | Geometry optimization, vibrational frequencies, electronic properties. | core.ac.ukresearchgate.net |

| B3PW91 Functional | Another popular hybrid functional, often used for spectroscopic calculations. | Calculation of IR and VCD spectra for stereochemical assignment. | amazonaws.com |

| 6-31G(d,p) Basis Set | A Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for more accurate geometry and property calculations. | Standard basis set for geometry optimization and frequency calculations. | amazonaws.com |

| 6-311++G(d,p) Basis Set | A more extensive basis set that includes diffuse functions (++), which are important for describing systems with lone pairs or anions, and improves the description of weak interactions. | High-accuracy calculations of electronic and spectroscopic properties. | core.ac.ukresearchgate.net |

One of the most powerful applications of computational chemistry for a chiral molecule like this compound is the prediction of its chiroptical spectroscopic properties. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are techniques that measure the differential absorption of left- and right-circularly polarized light. nih.govrsc.org These spectra are exquisitely sensitive to the molecule's absolute configuration.

The standard approach involves:

Performing a conformational search to identify all significant low-energy conformers. amazonaws.com

Optimizing the geometry of each conformer using DFT (e.g., at the B3LYP/6-31G(d) level).

Calculating the ECD and VCD spectra for each conformer.

Averaging the individual spectra, weighted by their Boltzmann population, to generate a final theoretical spectrum for the (R)-enantiomer.

This predicted spectrum is then compared to the experimentally measured spectrum. A match between the experimental and the calculated (R)-spectrum provides a reliable and unambiguous assignment of the absolute configuration. nih.govresearchgate.netrsc.org This combined experimental and theoretical approach has become the gold standard for stereochemical assignment of 5-substituted-2(5H)-furanones and related natural products. nih.govfrontiersin.orgacs.org

Docking Studies for Ligand-Target Interactions

This compound and other furanones are known for their biological activities, particularly as quorum sensing (QS) inhibitors and anti-biofilm agents. nih.govmdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, the furanone) when bound to a target protein, thereby elucidating its potential mechanism of action.

Docking studies on furanone derivatives aim to:

Identify Potential Binding Sites: Docking algorithms can screen the entire surface of a target protein to find the most likely binding pockets.

Predict Binding Poses: The calculations determine the most stable orientation of the furanone within the active site, revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govijper.org

Estimate Binding Affinity: Scoring functions are used to rank different poses and estimate the strength of the ligand-protein interaction, providing a theoretical binding energy (e.g., in kcal/mol). ijper.org

While specific docking studies on this compound are not extensively published, research on similar halogenated and non-halogenated furanones against QS receptors like LasR and RhlR in Pseudomonas aeruginosa demonstrates the utility of this approach. nih.govmdpi.com Such studies show that the furanone backbone can mimic natural signaling molecules, while the side chain (like the octyl group) influences binding specificity and affinity within the receptor's binding pocket. nih.gov

| Step | Description | Software/Tools |

|---|---|---|

| 1. Target Preparation | Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank), removing water molecules, adding hydrogens, and assigning charges. | PyMOL, Chimera, AutoDock Tools |

| 2. Ligand Preparation | Generating a 3D structure of the ligand, assigning charges, and defining rotatable bonds. | GaussView, Avogadro, Open Babel |

| 3. Grid Generation | Defining the search space (the "docking box") on the target protein where the algorithm will attempt to place the ligand. | AutoDock Tools, Maestro (GLIDE) |

| 4. Docking Simulation | Running the docking algorithm, which systematically explores different ligand conformations and orientations within the defined grid box. | AutoDock Vina, GLIDE, GOLD |

| 5. Analysis of Results | Analyzing the predicted binding poses, identifying key interactions, and evaluating the docking scores to select the most plausible binding mode. | PyMOL, Discovery Studio Visualizer |

Theoretical Prediction of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. sumitomo-chem.co.jp For this compound, these methods can be applied to understand both its synthesis and its potential chemical transformations.

By mapping the potential energy surface of a reaction, researchers can:

Identify Intermediates and Transition States: Calculations can locate the structures of all transient species along a reaction pathway.

Calculate Activation Energies: The energy barrier (activation energy) for each step can be calculated from the energy difference between reactants and transition states. The step with the highest energy barrier is the rate-determining step of the reaction. semanticscholar.org

Theoretical studies on the reactions of furan (B31954) and its derivatives, such as cyclization, oxidation, or Diels-Alder reactions, have successfully elucidated complex mechanisms. researchgate.netbcrec.idmdpi.com This same approach can be used to explore the synthetic routes to this compound or predict its stability and degradation pathways under various conditions, providing insights that are complementary to experimental studies.

Emerging Research Avenues and Future Perspectives for R 5 Octylfuran 2 5h One

Development of Advanced Chemical Probes Based on (R)-5-Octylfuran-2(5H)-one

The development of chemical probes is a crucial aspect of chemical biology, enabling the identification and characterization of the cellular targets of bioactive molecules. olemiss.edu The furanone scaffold of this compound presents a unique platform for the design of such probes.

Researchers have successfully developed chemical probes that covalently attach to various furan (B31954) rings through reactions like the Diels-Alder cycloaddition. beilstein-journals.org These probes can be equipped with reporter tags, such as UV or mass spectrometry tags, for easy identification and tracking within complex biological mixtures like cell supernatants. beilstein-journals.org This strategy allows for the efficient discovery and labeling of furan-containing natural products, even when they are produced at very low levels. beilstein-journals.org

Applying this concept to this compound, advanced chemical probes could be synthesized by modifying its structure. This would involve incorporating a reactive group that allows for covalent attachment to biological targets and a reporter group for detection. The inherent reactivity of the butenolide ring could be exploited for this purpose. Such probes would be invaluable tools for elucidating the mechanism of action of this compound by identifying its specific protein or nucleic acid binding partners within a cell.

Table 1: Conceptual Design of Chemical Probes Based on this compound

| Probe Component | Function | Potential Chemical Moiety |

| Recognition Element | Binds to the biological target | The core this compound structure |

| Reactive Group | Forms a stable, covalent bond with the target | Photo-affinity label (e.g., diazirine) or an electrophilic trap |

| Reporter Tag | Enables detection and identification of the probe-target complex | Biotin (for affinity purification), Fluorescent dye (for imaging), or an alkyne/azide (for click chemistry) |

Integration with Systems Biology and "Omics" Technologies (e.g., Proteomics, Transcriptomics) in Mechanistic Studies

To fully understand the biological effects of this compound, researchers are turning to systems-level analyses. "Omics" technologies provide a global view of cellular processes, offering insights that go beyond single-target interactions.

Proteomics: Chemical proteomics can be used to identify the cellular targets of a bioactive compound. researchgate.net By treating cells or cell lysates with this compound or a derivative, changes in protein abundance, modification, or thermal stability can be measured using mass spectrometry. This approach can reveal not only direct binding partners but also downstream effects on protein networks and pathways.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell. By exposing cells to this compound and sequencing the resulting RNA, researchers can identify genes that are up- or down-regulated. This provides a snapshot of the cellular response to the compound, highlighting the biological pathways that are impacted.

The integration of these "omics" datasets can provide a comprehensive model of the mechanism of action of this compound. For instance, identifying a protein target through proteomics can be correlated with changes in the expression of genes regulated by that protein, as revealed by transcriptomics. This multi-faceted approach is essential for deciphering the complex biological roles of furanone compounds. nih.gov

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of lactones and furanones.

Traditional chemical synthesis of lactones often involves harsh reagents and generates unwanted byproducts. mdpi.com In contrast, green approaches offer more sustainable alternatives.

Biocatalysis and Microbial Production: Microorganisms can be engineered to produce lactones de novo from renewable resources like carbohydrates or lipids. mdpi.comdoaj.org The use of whole cells or isolated enzymes offers high selectivity, often yielding optically pure products like the (R)-enantiomer, which simplifies downstream processing. researchgate.net For example, the yeast Sporidiobolus salmonicolor is known to produce various γ-lactones with a high predominance of the (R)-enantiomer. nih.gov

Renewable Feedstocks: There is a growing interest in using biomass as a starting material. For instance, furan-based platform chemicals like furfural, which can be derived from lignocellulose, can be converted into valuable compounds, including furanones, through catalytic processes. researchgate.netrsc.org

Eco-Friendly Synthetic Routes: Researchers are developing one-pot synthetic methods that minimize waste and energy consumption. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. mdpi.com

Adopting these green chemistry principles for the synthesis of this compound would not only reduce its environmental impact but also align with the growing demand for sustainable chemical production. acs.org

Table 2: Comparison of Synthetic Approaches for Lactones

| Approach | Advantages | Disadvantages | Green Chemistry Alignment |

| Traditional Chemical Synthesis | Well-established, versatile | Often uses harsh reagents, may produce racemic mixtures, generates waste | Low |

| Biocatalysis/Microbial Fermentation | High enantioselectivity, uses renewable feedstocks, mild reaction conditions | Lower yields, complex purification | High |

| Catalysis from Biomass | Utilizes renewable resources, potential for integrated biorefineries | Can require multi-step processes, catalyst development needed | Medium to High |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields | Scalability can be a challenge | High |

Interdisciplinary Research Directions in Chemical Biology and Material Science

The unique structure of this compound opens up possibilities for its use in diverse interdisciplinary fields beyond its immediate biological activities.

Chemical Biology: As an extension of its use in chemical probes, the furanone core can be incorporated into larger, more complex molecules to study biological processes. Furanones are known to be involved in cell-to-cell signaling, and synthetic analogues could be used to intercept or modulate these communication pathways, for example, in preventing the formation of bacterial biofilms. nih.govnih.govsigmaaldrich.com

Material Science: Lactones are valuable monomers for the synthesis of biodegradable polymers. nih.gov Specifically, they can be used to create sustainable polyester (B1180765) elastomers. nih.gov These materials offer a renewable alternative to petroleum-derived elastomers and are designed to be enzymatically hydrolyzable, addressing concerns about plastic pollution. nih.gov The octyl side chain of this compound could be leveraged to tune the physical properties (e.g., hydrophobicity, flexibility) of such polymers. Furthermore, furan-based compounds are being explored as bio-based alternatives to petrochemicals in the production of resins and other materials. rsc.org The potential of this compound as a building block in this context represents a promising frontier for sustainable materials.

Q & A

Q. Critical Parameters :

- Temperature (>80°C) often accelerates racemization; low-temperature conditions (<0°C) preserve enantiopurity.

- Solvent choice (polar aprotic vs. nonpolar) affects reaction kinetics and byproduct formation .

Advanced: How can computational modeling optimize the enantioselective synthesis of this compound?

Methodological Answer:

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict transition-state geometries to identify stereochemical bottlenecks. For example:

- Catalyst screening : Compare energy barriers for chiral catalysts (e.g., Jacobsen’s thiourea vs. Cinchona alkaloids) to rationalize enantiomeric excess (ee) .

- Solvent effects : COSMO-RS simulations model solvent interactions, guiding selection to stabilize intermediates and minimize epimerization .

Validation : Cross-reference computational results with experimental NMR and X-ray crystallography data (e.g., C16H19NO3 structure in ).

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR :

- HRMS : Exact mass (e.g., C₁₂H₁₈O₂: [M+H]+ = 205.1234) validates molecular formula .

- IR : Strong C=O stretch (~1770 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .

Advanced: How do structural modifications (e.g., alkyl chain length) impact the biological activity of this compound analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Chain length : Octyl substituents enhance lipophilicity (logP >3), improving membrane permeability in antimicrobial assays vs. shorter chains (e.g., ethyl, butyl) .

- Stereochemistry : (R)-configuration at C5 increases binding affinity to bacterial enoyl-ACP reductase (FabI) by 30% compared to (S)-isomers .

Q. Experimental Design :

- In vitro assays : Compare MIC values against S. aureus and E. coli for analogs with varying chain lengths.

- Molecular docking : Align analogs with FabI active site (PDB: 1DFG) to quantify hydrophobic interactions .

Basic: What are the key challenges in reproducing reported yields of this compound, and how can they be mitigated?

Methodological Answer:

Common pitfalls include:

- Moisture sensitivity : Lactone ring hydrolysis under ambient conditions; use anhydrous solvents and inert atmosphere .

- Catalyst deactivation : Impurities in Grubbs catalysts reduce turnover; pre-purify via silica gel chromatography .

- Chromatographic resolution : Optimize HPLC conditions (e.g., Chiralpak AD-H column, hexane:IPA 90:10) to separate enantiomers .

Q. Reproducibility Checklist :

- Document solvent batch/lot numbers.

- Validate purity of starting materials via GC-MS .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound derivatives?

Methodological Answer:

- Crystal growth : Slow evaporation from hexane/EtOAc (1:1) yields diffraction-quality crystals .

- Data collection : High-resolution (≤0.8 Å) datasets at 90 K minimize thermal motion artifacts.

- Refinement : Flack parameter (x ≈ 0) confirms absolute configuration; compare with Bijvoet differences .

Case Study : Orthorhombic P2₁2₁2₁ symmetry in C16H19NO3 (a=6.5427 Å, b=10.8219 Å) validates stereochemical models .

Basic: What in vitro bioassays are suitable for evaluating the antimicrobial potential of this compound?

Methodological Answer:

- Agar diffusion : Zones of inhibition against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., P. aeruginosa) strains .

- MIC determination : Broth microdilution (CLSI guidelines) with concentrations ranging 1–256 μg/mL .

- Time-kill assays : Monitor bactericidal kinetics over 24 hours .

Advanced: How do solvent and pH influence the stability of this compound in biological matrices?

Methodological Answer:

- pH stability : Degradation accelerates at pH >7 (t₁/₂ <24 hrs) due to lactone ring opening; stabilize with citrate buffers (pH 4–6) .

- Plasma protein binding : LC-MS/MS quantifies unbound fraction (fu >90% in rat plasma) .

- Metabolic profiling : Incubate with liver microsomes (e.g., human CYP3A4) to identify oxidation metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.